molecular formula C13H8F3NO2S B14756997 4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione CAS No. 517-29-3

4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione

Cat. No.: B14756997
CAS No.: 517-29-3
M. Wt: 299.27 g/mol
InChI Key: BORVKEOBBJHYQK-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic agents. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride . The reaction is usually carried out under photoredox catalysis conditions, using visible light to drive the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives, which can have different pharmacological properties.

Scientific Research Applications

4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and bind to specific receptors. In the context of its potential antipsychotic activity, the compound may act on dopamine receptors in the brain, similar to other phenothiazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of both the phenothiazine core and the trifluoromethyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other phenothiazines.

Properties

CAS No.

517-29-3

Molecular Formula

C13H8F3NO2S

Molecular Weight

299.27 g/mol

IUPAC Name

4-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C13H8F3NO2S/c14-13(15,16)8-4-3-6-10-12(8)20(18,19)11-7-2-1-5-9(11)17-10/h1-7,17H

InChI Key

BORVKEOBBJHYQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC(=C3S2(=O)=O)C(F)(F)F

Origin of Product

United States

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